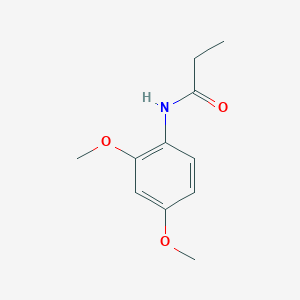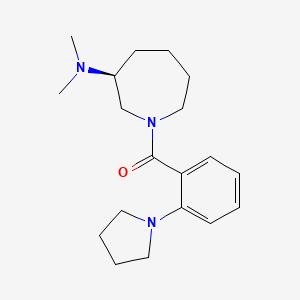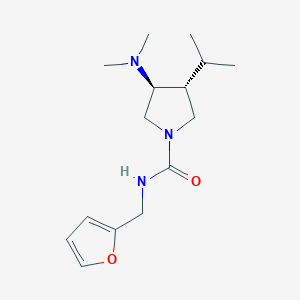![molecular formula C10H9N5O3S B5564250 3-{5-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOIC ACID](/img/structure/B5564250.png)
3-{5-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{5-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzoic acid moiety linked to a tetrazole ring, which is further substituted with a carbamoylmethylsulfanyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the tetrazole ring through a cyclization reaction, followed by the introduction of the carbamoylmethylsulfanyl group. The final step involves the attachment of the benzoic acid moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and high throughput. The choice of reagents, solvents, and catalysts is crucial to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-{5-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-{5-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions, cellular pathways, and potential therapeutic effects.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mecanismo De Acción
The mechanism of action of 3-{5-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
3-[(CARBAMOYLMETHYL)SULFANYL]PROPANOIC ACID: This compound shares a similar sulfanyl group but differs in the overall structure and functional groups attached.
N-{5-[(CARBAMOYLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-CHLOROBENZAMIDE:
Uniqueness
The uniqueness of 3-{5-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOIC ACID lies in its specific combination of functional groups and ring structures
Propiedades
IUPAC Name |
3-[5-(2-amino-2-oxoethyl)sulfanyltetrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3S/c11-8(16)5-19-10-12-13-14-15(10)7-3-1-2-6(4-7)9(17)18/h1-4H,5H2,(H2,11,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJHBPKAHRXETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NN=N2)SCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-cyano-5-(2-furyl)-N-[3-(trifluoromethyl)phenyl]-2,4-pentadienamide](/img/structure/B5564167.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]pyrrolidin-3-amine](/img/structure/B5564178.png)

![N-isopropyl-8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5564204.png)
![N-[(5-methyl-2-furyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5564205.png)
![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5564207.png)




![2-(2-chloro-4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}phenoxy)acetamide](/img/structure/B5564268.png)

![1-(1-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-1-methyl-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5564273.png)
